N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide
Overview
Description
N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide: is a sulfonamide derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl core substituted with acetyl, dichloro, and sulfonamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the dichlorobiphenyl compound with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of advanced polymers and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The biphenyl core and acetyl group contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide
Comparison: N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide is unique due to the specific positioning of the acetyl and dichloro groups on the biphenyl core, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Biological Activity
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
This compound, with the molecular formula C15H11Cl2NO4S, features a sulfonamide moiety which is known for its significant biological activity. The presence of dichloro and acetyl groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives containing the 2,4-dichlorobenzenesulfonamide structure exhibited significant cytotoxic effects against various human cancer cell lines, including:
- Cervical HeLa
- Acute promyelocytic leukemia HL-60
- Gastric adenocarcinoma AGS
The results indicated that the IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL , suggesting potent anticancer activity. Specifically, one derivative showed the highest efficacy against AGS cells, leading to cell cycle arrest in the subG0 phase and activation of apoptosis pathways via caspase-8 and -9 activation .
Table 1: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
5 | AGS | 0.89 | Apoptosis activation |
5 | HeLa | 1.16 | Cell cycle arrest |
5 | HL-60 | 9.63 | Mitochondrial depolarization |
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies revealed that several sulfonamide derivatives demonstrated significant inhibition of inflammatory responses with IC50 values comparable to diclofenac, a standard anti-inflammatory drug.
Furthermore, preliminary antimicrobial assays indicated that while the compound exhibited moderate antibacterial activity (MIC values >500 µg/mL), it was less effective than some traditional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Interaction : Some studies suggest that sulfonamides can influence cardiovascular parameters through interactions with calcium channels, affecting perfusion pressure and coronary resistance .
- Apoptosis Induction : The activation of caspases in cancer cells indicates that this compound may trigger both intrinsic and extrinsic apoptotic pathways, leading to effective tumor cell death .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing dose-dependent inhibition of free radicals, which contributes to its overall therapeutic potential .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Cardiovascular Effects : An isolated rat heart model demonstrated that certain sulfonamide derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential applications in treating hypertension .
- Anticancer Efficacy Trials : Various derivatives were tested in vitro against multiple cancer cell lines, consistently showing significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLQNUVUUQYUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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